molecular formula C15H31N5O18P2 B6595711 triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate CAS No. 43195-60-4

triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate

Cat. No. B6595711
CAS RN: 43195-60-4
M. Wt: 631.38 g/mol
InChI Key: ANBQLWRLVVYWSN-KKCCWGBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate is a useful research compound. Its molecular formula is C15H31N5O18P2 and its molecular weight is 631.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Design and Synthesis of Novel Dinucleotide Analogs : Valiyev et al. (2010) presented a novel strategy for synthesizing dinucleotide analogs, highlighting the efficiency of phenyldichlorophosphate as a coupling reagent in comparison to other methods (Valiyev, Abbasov, Liu, & Tsai, 2010).

  • Synthesis and Biological Evaluation of Novel Pyrane Glycosides : Srinivas, Sunitha, and Shamili (2020) synthesized novel glycoside derivatives and evaluated their antibacterial and antifungal activities. These compounds illustrate potential applications in the development of new antimicrobial agents (Srinivas, Sunitha, & Shamili, 2020).

Medicinal Chemistry and Drug Design

  • Non‐iterative Asymmetric Synthesis of C15 Polyketide Spiroketals : Meilert, Pettit, and Vogel (2004) explored the asymmetric synthesis of C15 polyketide spiroketals, investigating their cytotoxicity toward various cancer cell lines. This study highlights the potential of these compounds in cancer therapy (Meilert, Pettit, & Vogel, 2004).

  • Synthesis of One New Sugar Imine Molecule : Mohammed, Kadhum, Mohammed, and Al Rekabi (2020) synthesized and characterized a new sugar imine molecule, demonstrating its potential in various applications, including medicinal chemistry (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Solubility and Physical Properties

  • Solubilities of Various Compounds in Ethanol–Water Solutions : Zhang, Gong, Wang, and Qu (2012) investigated the solubility of various compounds, including d-galactose and d-raffinose, in ethanol-water solutions. This study provides valuable information on the solubility properties of similar complex molecules (Zhang, Gong, Wang, & Qu, 2012).

  • Synthesis and X-Ray Structure of Important Anticancer Nucleosides Intermediate : Liu, Tian, Ge, Cao, Hu, and Zhang (2014) synthesized and structurally characterized an anticancer nucleosides intermediate, providing insights into the structural basis of its potential anticancer activity (Liu, Tian, Ge, Cao, Hu, & Zhang, 2014).

  • Microwave-Assisted Synthesis and Anticancer Activity of Triazolyl Thiazolidine Derivatives : Avula, Karthik, Sunitha, and Reddy (2019) conducted a study on the synthesis and anticancer activity of triazolyl thiazolidine derivatives, emphasizing their potential in the development of new anticancer drugs (Avula, Karthik, Sunitha, & Reddy, 2019).

  • Process Development of Voriconazole : Butters et al. (2001) described the synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, which serves as a valuable reference for similar complex chemical syntheses (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).

properties

IUPAC Name

triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3H3N/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);3*1H3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBQLWRLVVYWSN-KKCCWGBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N5O18P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate

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